

Independent Validation of ISAM-140's Anti-Tumor Effects: A Comparative Guide

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Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728

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This guide provides an objective comparison of the anti-tumor effects of **ISAM-140**, a potent and selective A2B adenosine receptor (A2BAR) antagonist, with other relevant compounds. The data presented is based on preclinical studies and aims to offer a clear perspective on its potential as a therapeutic agent.

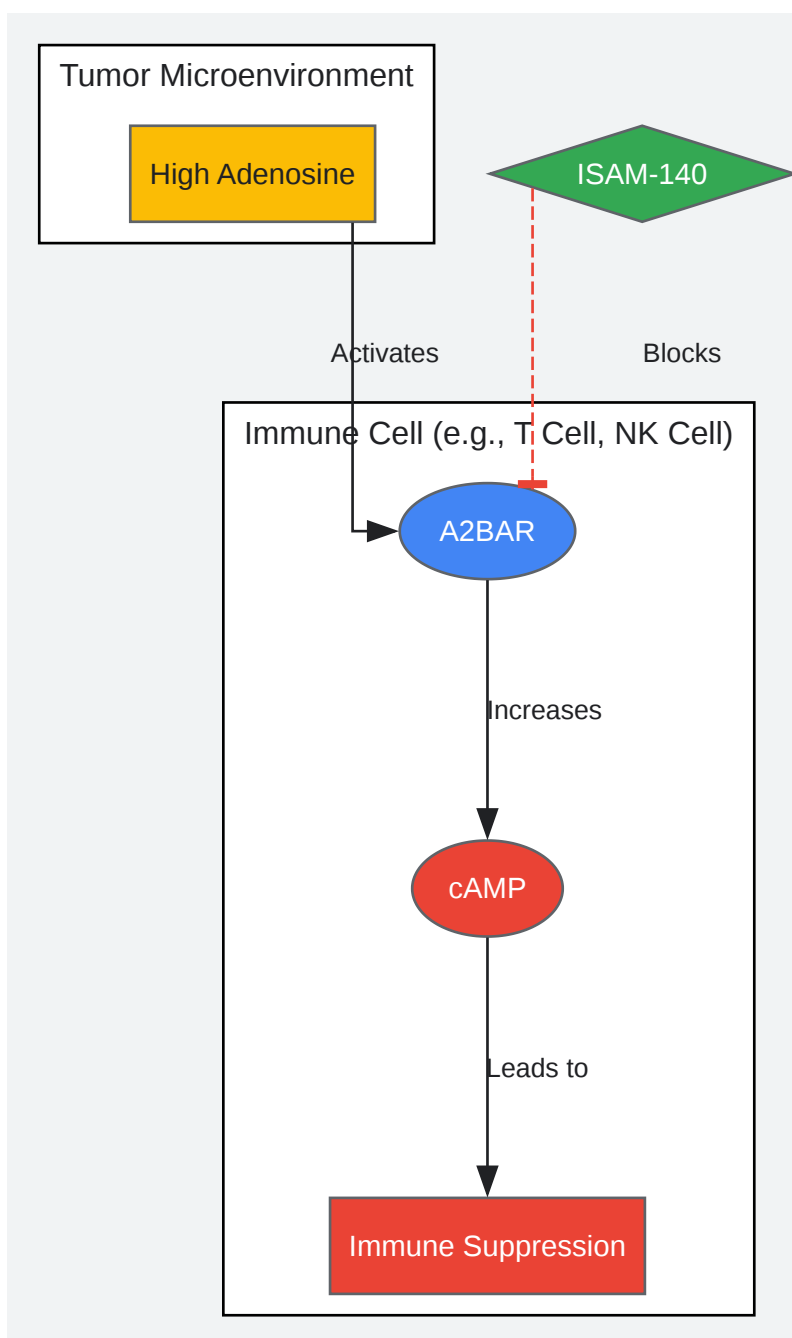
Executive Summary

ISAM-140 is a novel small molecule designed to counteract the immunosuppressive tumor microenvironment by blocking the A2B adenosine receptor. High concentrations of adenosine in tumors activate this receptor on immune cells, leading to a dampening of the anti-tumor immune response. **ISAM-140**, by antagonizing this interaction, has been shown in preclinical models to restore the function of various immune cells and inhibit tumor growth. This guide will delve into the quantitative data from these studies, compare **ISAM-140** to other adenosine receptor antagonists, and provide detailed experimental methodologies for replication and further investigation.

Mechanism of Action: A2B Adenosine Receptor Antagonism

Extracellular adenosine is a key metabolite that suppresses the anti-tumor activity of T cells and Natural Killer (NK) cells through its interaction with adenosine receptors.^{[1][2]} While the

A2A adenosine receptor (A2AR) has been a primary focus in cancer immunotherapy, the A2B adenosine receptor (A2BAR) is emerging as a crucial target, particularly in the tumor microenvironment where adenosine levels are high.[2] **ISAM-140** is a potent and highly selective antagonist of the A2BAR, with a K_i of 3.49 nM.[2] By binding to the A2BAR, **ISAM-140** prevents adenosine from exerting its immunosuppressive effects, thereby restoring the function of immune cells to recognize and attack cancer cells.



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Figure 1: ISAM-140 Mechanism of Action.

Comparative Anti-Tumor Efficacy

The anti-tumor effects of **ISAM-140** have been evaluated in patient-derived breast cancer spheroids. In these ex vivo models, **ISAM-140** demonstrated a significant reduction in cell viability, indicating its potential to directly impact tumor growth.[\[2\]](#)

Table 1: In Vitro Anti-Tumor Activity of A2BAR Antagonists in Breast Cancer Spheroids

Compound	Target(s)	Concentration	Effect on Spheroid Viability
ISAM-140	A2BAR	12 μ M	Significant reduction
ISAM-R56A	A2BAR	12 μ M	Significant reduction
ISAM-M89A	A2BAR/A2AR	12 μ M	More pronounced reduction than ISAM-140

Data extracted from a 2022 study on A2B adenosine receptor antagonists.[\[2\]](#)

Restoration of Immune Function

A key aspect of **ISAM-140**'s anti-tumor activity is its ability to rescue immune cells from adenosine-mediated suppression. Studies have shown that **ISAM-140** can restore the proliferation of various lymphocyte subsets.[\[2\]](#)

Table 2: Comparative Effects on Lymphocyte Proliferation

Compound	Target(s)	Effect on T Cell Proliferation	Effect on NK Cell Proliferation
ISAM-140	A2BAR	Rescued	Rescued
ISAM-R56A	A2BAR	Not restored	Significantly rescued
ISAM-M89A	A2BAR/A2AR	Not restored	Not restored
AZD-4635	A2AR	Not restored	Not restored

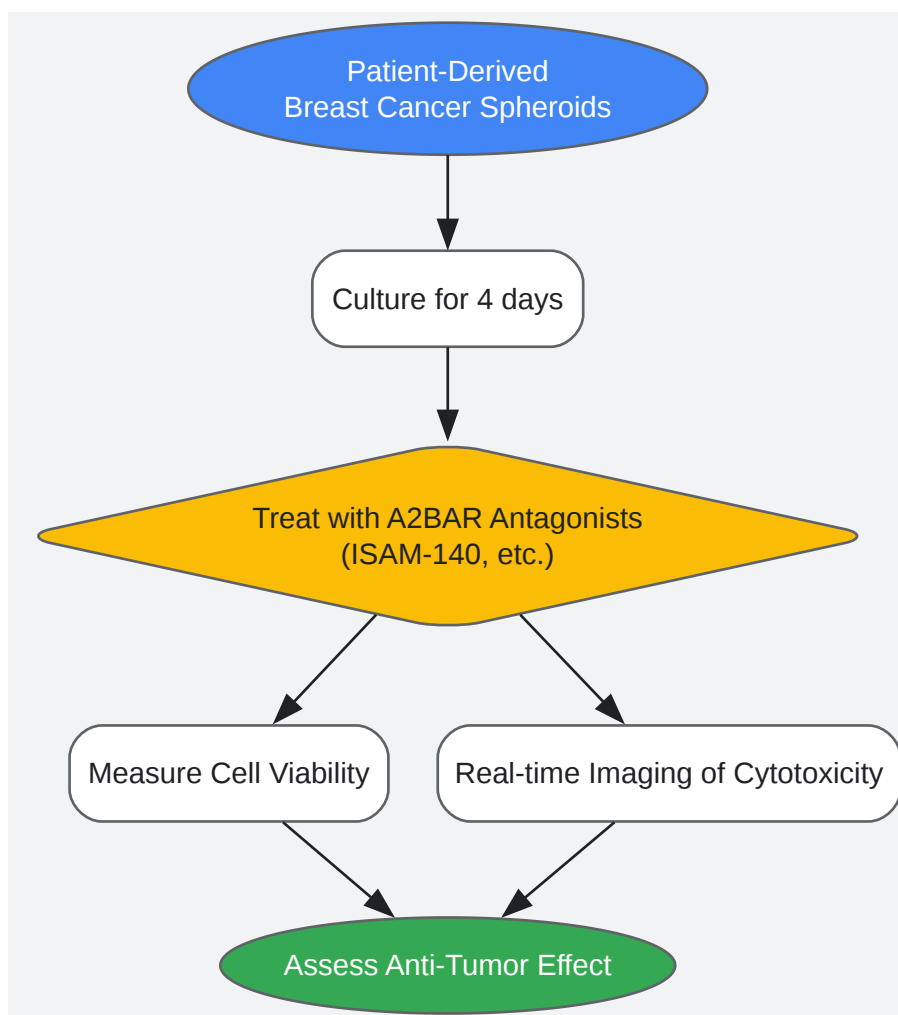
Data based on in vitro assays using healthy donor lymphocytes suppressed with adenosine.[\[2\]](#)

Experimental Protocols

The following are summaries of the key experimental protocols used to validate the anti-tumor effects of **ISAM-140**.

Breast Cancer Spheroid Viability Assay

- Spheroid Culture: Patient-derived breast cancer spheroids were cultured for 4 days.
- Treatment: Spheroids were exposed to **ISAM-140**, ISAM-R56A, and ISAM-M89A.
- Viability Assessment: Relative cell viability was measured to determine the cytotoxic effect of the antagonists.[\[2\]](#)
- Kinetic Analysis: Real-time imaging was used to study the kinetics of the cytotoxic effect.[\[2\]](#)



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Figure 2: Breast Cancer Spheroid Assay Workflow.

Lymphocyte Proliferation Rescue Assay

- Lymphocyte Culture: Lymphocytes from healthy donors were cultured.
- Suppression: Proliferating lymphocyte cultures were suppressed with 0.1 mM adenosine.
- Treatment: A subapoptotic concentration of 12 μ M of the A2BAR antagonists (including **ISAM-140**) was added.^[2]
- Proliferation Analysis: The proliferation of different lymphocyte subsets (CD8+ T cells, CD4+ T cells, and NK cells) was measured to determine the rescue effect of the antagonists.^[2]

Comparison with Other Adenosine Receptor Antagonists

ISAM-140's profile as a selective A2BAR antagonist distinguishes it from other agents that target the A2A receptor or have a dual-antagonist activity.

- AZD-4635: A selective A2AAR antagonist currently in clinical trials.[\[3\]](#)[\[4\]](#)[\[5\]](#) In the comparative lymphocyte proliferation assay, AZD-4635 did not rescue T or NK cell proliferation under the tested conditions, highlighting the distinct roles of A2A and A2B receptors.[\[2\]](#)
- ISAM-R56A and ISAM-M89A: These are novel A2BAR and dual A2BAR/A2AR antagonists, respectively. While ISAM-M89A showed a more potent anti-tumor effect in spheroids, **ISAM-140** demonstrated a broader rescue of lymphocyte proliferation, suggesting different therapeutic potentials.[\[2\]](#)

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically for **ISAM-140**. The data remains in the preclinical stage. In contrast, other adenosine receptor antagonists, such as the A2AAR antagonist AZD-4635 and the dual A2AAR/A2BAR antagonist AB928, have entered clinical trials for various cancers.[\[2\]](#)[\[4\]](#) The preclinical success of **ISAM-140** suggests its potential for future clinical investigation.

Conclusion

The independent validation of **ISAM-140** in preclinical models demonstrates its promise as an anti-tumor agent. Its mechanism of action, centered on the selective blockade of the A2B adenosine receptor, effectively reverses adenosine-mediated immune suppression and inhibits tumor cell viability. While it shows a strong ability to rescue a broad range of lymphocytes from suppression, other related compounds may offer more potent direct cytotoxicity. Further in vivo studies and eventual clinical trials will be necessary to fully elucidate the therapeutic potential of **ISAM-140** in oncology. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of cancer immunotherapy and drug development.

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